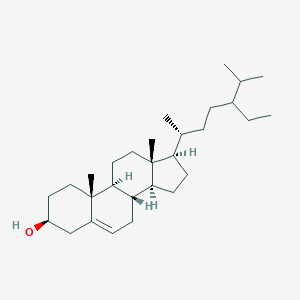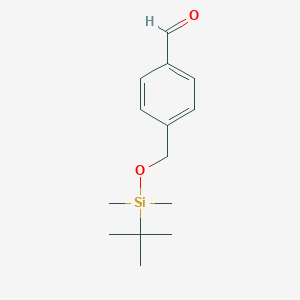
4-(tert-Butyldimethylsiloxymethyl)benzaldehyde
Overview
Description
4-(tert-Butyldimethylsiloxymethyl)benzaldehyde is a chemical compound with the molecular formula C14H22O2Si and a molecular weight of 250.41 g/mol. It is an important intermediate for the synthesis of various compounds .
Molecular Structure Analysis
The linear formula of this compound is (CH3)3CSi(CH3)2OC6H4CHO . The SMILES string representation is [H]C(=O)c1ccc(OSi©C©©C)cc1 .Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.5110 (lit.), a boiling point of 224-226 °C (lit.), and a density of 0.957 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Catalytic Applications
Synthetic Methods and Optimization : The synthesis of related compounds, such as 4-tert-butyl-benzaldehyde, involves oxidation processes with specific reagents like Mn2O3 and MnO2. The optimization of these reactions can lead to high yields, showcasing the importance of selecting appropriate synthetic routes and conditions for related chemicals (Zhang Yu-mina, 2010). Similarly, the synthesis of polydentate chiral amino alcohol from related compounds demonstrates the application in creating complex molecules with potential in asymmetric catalysis and synthesis of chiral compounds (Y. Jun, 2011).
Catalytic Properties and Applications : Studies on sulfonamide-substituted iron phthalocyanine and the selective liquid-phase oxidation of benzyl alcohol to benzaldehyde show the utility of related chemical structures in catalysis, particularly in the oxidation of olefins and alcohols. These applications highlight the role of such compounds in designing efficient catalysts for organic synthesis reactions (Umit Işci et al., 2014); (M. J. Ndolomingo & R. Meijboom, 2017).
Advanced Material and Chemical Research
Photocatalysis and Material Science : Research into graphitic carbon nitride as a metal-free photocatalyst for selective synthesis of benzaldehyde from benzyl alcohol underlines the potential of compounds with similar functional groups in enhancing photocatalytic efficiency for green chemistry applications (M. J. Lima et al., 2017).
Bioengineering and Flavor Industry Applications : The use of Pichia pastoris in a two-phase partitioning bioreactor for the bioproduction of benzaldehyde, an important flavor compound, illustrates the integration of biotechnological methods with chemical synthesis for the production of high-value chemicals. This research may suggest potential pathways for utilizing 4-(tert-Butyldimethylsiloxymethyl)benzaldehyde in similar biotechnological applications (Tom K. J. Craig & Andrew J. Daugulis, 2013).
Safety and Hazards
Properties
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-10H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTMKNOUAVFJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446523 | |
| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160744-60-5 | |
| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)
![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)

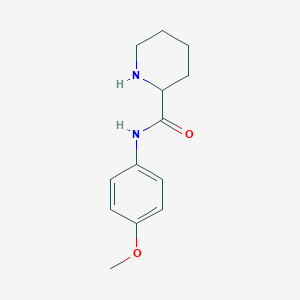
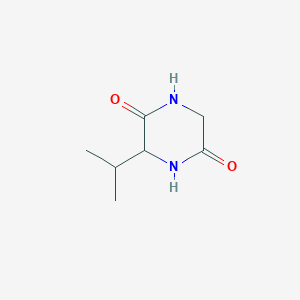
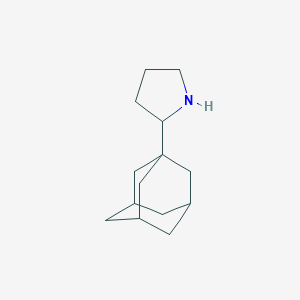


![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)

